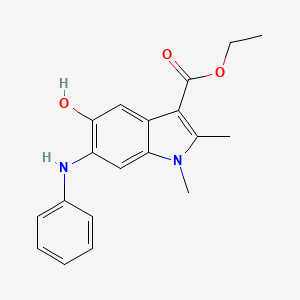
ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, commonly known as EGFR inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for the treatment of cancer.
Mechanism of Action
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor works by binding to the ATP-binding site of the this compound tyrosine kinase domain, which prevents the activation of the receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. This compound inhibitor is selective for this compound and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. This compound inhibitor has been shown to be effective in the treatment of several types of cancer, including lung cancer, breast cancer, and head and neck cancer.
Advantages and Limitations for Lab Experiments
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound and has been extensively studied in vitro and in vivo. It is also selective for this compound and does not inhibit other receptor tyrosine kinases. However, this compound inhibitor has some limitations. It is not effective in all types of cancer, and some tumors may develop resistance to this compound inhibitor over time.
Future Directions
There are several future directions for the study of ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor. One direction is the development of new compounds that can overcome the limitations of this compound inhibitor. Another direction is the identification of biomarkers that can predict the response of tumors to this compound inhibitor. The combination of this compound inhibitor with other drugs is also an area of active research. Finally, the development of personalized cancer therapy based on the molecular profile of tumors is an exciting area of research that may lead to more effective treatments for cancer.
Synthesis Methods
The synthesis of ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor involves several steps. The first step is the synthesis of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. Aniline is then added to the acid chloride to form the anilide intermediate. Finally, ethyl alcohol is added to the anilide intermediate to form the ethyl ester of this compound inhibitor.
Scientific Research Applications
Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor is widely used in scientific research to study the role of this compound in cancer. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It is also used to study the mechanism of action of this compound and to identify potential targets for cancer therapy. This compound inhibitor is also used in drug discovery to identify new compounds that can inhibit this compound.
properties
IUPAC Name |
ethyl 6-anilino-5-hydroxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-24-19(23)18-12(2)21(3)16-11-15(17(22)10-14(16)18)20-13-8-6-5-7-9-13/h5-11,20,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIAMLKRHTLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)NC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

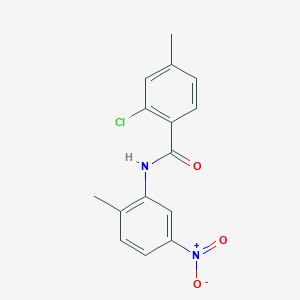
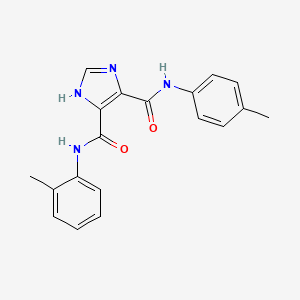
![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)

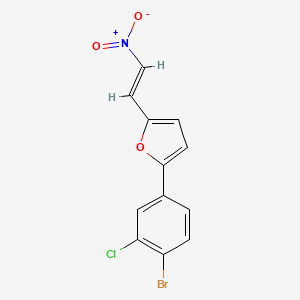
![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
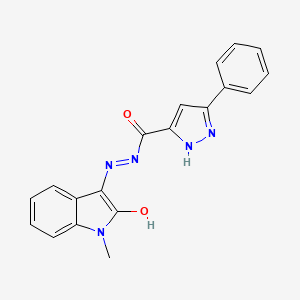
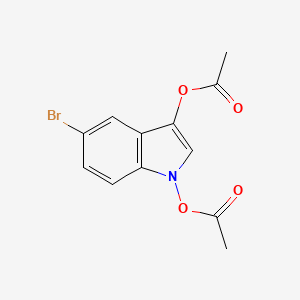
![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)